molecular formula C19H15ClN2O4 B051133 Rebamipide, (R)- CAS No. 111911-90-1

Rebamipide, (R)-

Cat. No. B051133
CAS RN: 111911-90-1
M. Wt: 370.8 g/mol
InChI Key: ALLWOAVDORUJLA-MRXNPFEDSA-N
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Description

Rebamipide, an amino acid derivative of 2- (1 H)-quinolinone, is used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 .


Physical And Chemical Properties Analysis

Rebamipide exists in several solid forms, including dimethyl sulfoxide solvate (RBM/DMSO), dichloromethane solvate (RBM/CH2Cl2), hydrate (RBM/H2O), and hemiethanol hemihydrate . These forms were prepared via solvent crystallization . The stability results indicated that RBM/H2O, form 3, and form 4 showed good stability at 40 °C and 75% relative humidity .

Scientific Research Applications

  • Gastric Cancer

    Rebamipide significantly suppresses the expression of Phospholipase D (PLD) in gastric cancer cells, which contributes to the inhibition of inflammation and proliferation in these cells (Kang et al., 2010).

  • Hepatic Ischemia/Reperfusion Injury

    Rebamipide exhibits hepatoprotective activity, reducing inflammation and improving liver function in hepatic ischemia/reperfusion injury models (Gendy et al., 2017).

  • Dermatitis

    Rebamipide alleviates inflammation caused by tumor necrosis factor-α and reduces the severity of dermatitis in mice models, suggesting its potential in treating inflammatory skin diseases (Li et al., 2015).

  • Ulcer Healing and Mucosal Protection

    Rebamipide stimulates prostaglandin and mucus glycoprotein synthesis, inhibits reactive oxygen species and inflammatory cytokines, and shows efficacy in ulcer healing and reducing ulcer recurrence (Arakawa et al., 2005).

  • Gastric Cancer-Initiating Cells

    Rebamipide suppresses β-catenin and cancer-initiating cells marker gene expression in gastric cancer-initiating cells, influenced by Helicobacter pylori, indicating its role in gastric carcinogenesis (Kang et al., 2016).

  • Bladder Inflammation

    Intravesical application of rebamipide has been effective in suppressing bladder inflammation and overactivity in rat models (Funahashi et al., 2013).

  • Gastric Ulcer Healing

    Rebamipide shows anti-ulcerative effects on gastric mucosal cells via up-regulation of Hepatocyte Growth Factor (HGF), c-met, cyclooxygenase-2 (Cox-2), and subtype of the prostaglandin E2 receptor (EP2) (Udagawa et al., 2003).

  • Dry Eye Syndrome

    Rebamipide is effective in treating dry eye syndrome, increasing corneal and conjunctival mucin-like substances, and improving ocular surface disorders (Kashima et al., 2014).

  • Post-Traumatic Osteoarthritis

    Intra-articular injection of rebamipide prevents articular cartilage degeneration in murine post-traumatic osteoarthritis models (Suzuki et al., 2020).

  • Helicobacter pylori Eradication

    Rebamipide supplementation improves the eradication rate of Helicobacter pylori, as indicated by a systematic review and meta-analysis (Nishizawa et al., 2014).

Mechanism of Action

Rebamipide works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It stimulates prostaglandin generation in gastric mucosa and improves not only the speed but also the quality of ulcer healing .

Future Directions

Rebamipide has been used in clinical practice for the treatment and prevention of various gastrointestinal diseases for 30 years . It has ulcer healing and ulcer protective functions . Considering the pathophysiology of dry eye disease (DED), a new drug, SA001, was developed expecting enhanced systemic exposure of rebamipide . The favorable pharmacokinetic and tolerability profiles support further clinical development .

properties

IUPAC Name

(2R)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebamipide, (R)-

CAS RN

111911-90-1
Record name Rebamipide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111911901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NN7A18D2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 2.71 g of sodium hydroxide (93%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.15 g (91.78%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 3.93 g of potassium hydroxide (90%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.17 g (92.04%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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